molecular formula C17H17NO5 B5836986 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid

4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5836986
M. Wt: 315.32 g/mol
InChI Key: SJCFTBGAYVIMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as GW9662 and is widely used in scientific research for its ability to selectively inhibit the peroxisome proliferator-activated receptor gamma (PPARγ).

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid involves the selective inhibition of PPARγ. PPARγ is a transcription factor that regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. The selective inhibition of PPARγ by 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid leads to the downregulation of these genes, resulting in therapeutic effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid have been extensively studied in various scientific publications. It has been shown to have therapeutic potential in various diseases such as obesity, diabetes, and cancer. The selective inhibition of PPARγ by 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid leads to the downregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced adiposity. It also has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments are its ability to selectively inhibit PPARγ and its therapeutic potential in various diseases. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. These include the identification of its potential therapeutic effects in other diseases, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in combination with other drugs or therapies could lead to enhanced therapeutic effects.

Synthesis Methods

The synthesis of 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid involves the reaction of 4-(2-methoxyphenoxy)benzeneamine with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with hydrochloric acid to obtain 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. This method has been described in detail in various scientific publications.

Scientific Research Applications

4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is widely used in scientific research for its ability to selectively inhibit PPARγ. PPARγ is a nuclear receptor that plays a crucial role in various physiological processes such as glucose and lipid metabolism, inflammation, and cell differentiation. The selective inhibition of PPARγ by 4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have therapeutic potential in various diseases such as obesity, diabetes, and cancer.

properties

IUPAC Name

4-[4-(2-methoxyphenoxy)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-14-4-2-3-5-15(14)23-13-8-6-12(7-9-13)18-16(19)10-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCFTBGAYVIMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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